2,4-Difluoro-3-methoxyaniline;hydrochloride
CAS No.: 2287313-90-8
Cat. No.: VC4695948
Molecular Formula: C7H8ClF2NO
Molecular Weight: 195.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287313-90-8 |
|---|---|
| Molecular Formula | C7H8ClF2NO |
| Molecular Weight | 195.59 |
| IUPAC Name | 2,4-difluoro-3-methoxyaniline;hydrochloride |
| Standard InChI | InChI=1S/C7H7F2NO.ClH/c1-11-7-4(8)2-3-5(10)6(7)9;/h2-3H,10H2,1H3;1H |
| Standard InChI Key | BWECVHNOKCSEFL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1F)N)F.Cl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The hydrochloride salt of 2,4-difluoro-3-methoxyaniline differs from its free base form by the addition of a hydrochloric acid moiety. Key structural attributes include:
The free base’s InChIKey (ISMLABQIDHXORP-UHFFFAOYSA-N) confirms its structural uniqueness, while the hydrochloride form’s increased molecular weight reflects the addition of hydrogen chloride.
Solubility and Stability
The free base is immiscible with water , but the hydrochloride salt exhibits improved aqueous solubility due to ionic interactions. Both forms are incompatible with strong oxidizing agents, necessitating storage in inert environments . The hydrochloride’s hygroscopic nature further mandates airtight packaging to prevent degradation .
Synthesis and Production
Laboratory-Scale Synthesis
The free base, 2,4-difluoro-3-methoxyaniline, is typically synthesized via nucleophilic aromatic substitution. One common route involves methoxylation of 2,4-difluoroaniline using methanol under reflux conditions with a base catalyst (e.g., sodium methoxide). Purification via vacuum distillation or recrystallization yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .
Industrial Manufacturing
Industrial production scales the aforementioned method, incorporating continuous-flow reactors for higher efficiency. Quality control measures include high-performance liquid chromatography (HPLC) to verify purity (>97%) and spectroscopic techniques (NMR, FT-IR) to confirm structural integrity .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The electron-withdrawing fluorine atoms and methoxy group make this compound a versatile precursor in drug discovery. It is employed in synthesizing kinase inhibitors and antimicrobial agents, where its aromatic system facilitates π-π stacking interactions with biological targets .
Agrochemical Development
In agrochemistry, the hydrochloride salt is used to derivatize herbicides and pesticides. Its fluorine atoms enhance compound stability against metabolic degradation, prolonging field efficacy .
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume